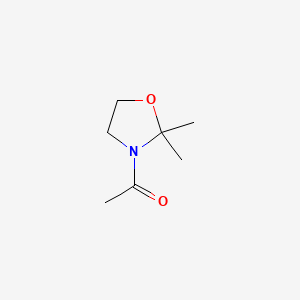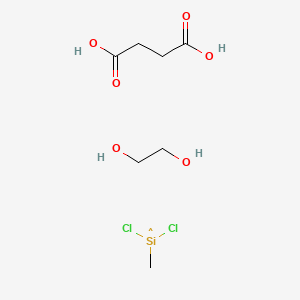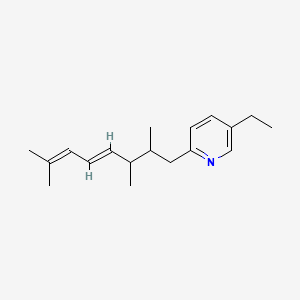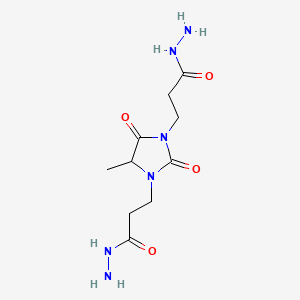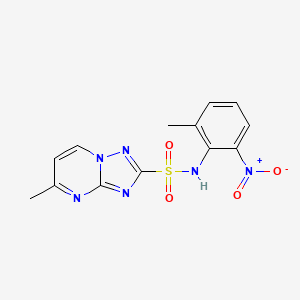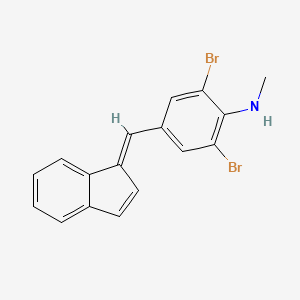
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is a complex organic compound with the molecular formula C16H11Br2N. It is characterized by the presence of bromine atoms and an indene moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the indene moiety.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and indene moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromoaniline: Lacks the indene moiety, resulting in different chemical properties.
4-(1H-inden-1-ylidenemethyl)aniline: Does not contain bromine atoms, affecting its reactivity and applications.
Uniqueness
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the combination of bromine atoms and the indene moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
26389-98-0 |
|---|---|
Molecular Formula |
C17H13Br2N |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Br2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
InChI Key |
KPNSXKFHLWKXNV-MDWZMJQESA-N |
Isomeric SMILES |
CNC1=C(C=C(C=C1Br)/C=C/2\C=CC3=CC=CC=C32)Br |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)C=C2C=CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


